2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide
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Overview
Description
2-[(2,6-Dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide is an organic compound characterized by the presence of dichlorophenyl and phenylsulfanyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide typically involves the following steps:
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Formation of the Dichlorophenylsulfanyl Intermediate
Reactants: 2,6-dichlorophenylthiol and an appropriate halogenated acetamide.
Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2,6-dichlorophenylthiol is reacted with the halogenated acetamide under reflux conditions to form the intermediate.
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Formation of the Phenylsulfanyl Intermediate
Reactants: Phenylthiol and an appropriate halogenated ethylamine.
Conditions: Similar to the first step, this reaction also requires a base and a solvent.
Procedure: Phenylthiol is reacted with the halogenated ethylamine to form the phenylsulfanyl intermediate.
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Coupling Reaction
Reactants: The two intermediates formed in the previous steps.
Conditions: The coupling reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Procedure: The intermediates are combined and allowed to react, forming the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and more efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Conditions: These reactions are typically carried out under acidic or basic conditions, depending on the oxidizing agent used.
Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: These reactions are usually performed under anhydrous conditions to prevent the decomposition of the reducing agent.
Products: Reduction can convert the sulfoxide or sulfone back to the sulfide.
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Substitution
Reagents: Nucleophiles such as amines, thiols, or halides.
Conditions: Substitution reactions often require a catalyst or a base to facilitate the reaction.
Products: Substitution can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfanyl groups can form covalent bonds with these targets, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
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2-[(2,6-Dichlorophenyl)sulfanyl]-N-[2-(methylsulfanyl)ethyl]acetamide
- Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
- May exhibit different reactivity and biological activity.
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2-[(2,6-Dichlorophenyl)sulfanyl]-N-[2-(ethylsulfanyl)ethyl]acetamide
- Similar structure but with an ethylsulfanyl group.
- Differences in physical properties and potential applications.
Uniqueness
2-[(2,6-Dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide is unique due to the presence of both dichlorophenyl and phenylsulfanyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)sulfanyl-N-(2-phenylsulfanylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS2/c17-13-7-4-8-14(18)16(13)22-11-15(20)19-9-10-21-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVQSFXUQUYVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CSC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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